1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
Description
Properties
IUPAC Name |
1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFFGJLULKEOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities. These compounds have shown a wide range of drug-like properties along with their structure–activity relationships.
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their effects. The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context in which the compound is used.
Biochemical Analysis
Biochemical Properties
1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound’s interaction with proteins such as kinases can modulate signaling pathways, influencing cellular responses. Additionally, it binds to specific receptors, altering their activity and contributing to its pharmacological effects.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation. The compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and apoptosis. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it can activate or inhibit signaling pathways by interacting with receptors and kinases, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-proliferative properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within cells. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells. Additionally, it can bind to proteins that facilitate its distribution and localization within different cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Biological Activity
1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives, including this compound, have been studied for their diverse therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, drawing on various studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with piperazine and pyrazole precursors. The process often requires specific conditions such as temperature control and the use of catalysts to achieve optimal yields.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, a study highlighted the efficacy of pyrazole compounds in inhibiting BRAF(V600E) mutations, which are common in melanoma. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance its inhibitory effects on various cancer cell lines .
Anti-inflammatory Properties
Several studies have documented the anti-inflammatory effects of pyrazole derivatives. In particular, compounds similar to this compound have shown promise in reducing nitric oxide production and other inflammatory markers in vitro. The IC50 values for these compounds often range around 50–70 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains by disrupting cell membrane integrity, leading to cell lysis. This mechanism was observed in studies involving various pathogenic bacteria .
Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene and pyrazole rings can significantly influence the biological activity. For example, substituents on the piperazine moiety can enhance solubility and bioavailability, leading to improved therapeutic profiles .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For example, derivatives of 1H-pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The presence of the pyrazole ring contributes to anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs . Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Compounds similar to 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine have been reported to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .
Pharmacological Insights
- Neurological Applications : The piperazine moiety is known for its psychoactive properties, suggesting that this compound may have applications in treating neurological disorders such as depression and anxiety. Research into similar compounds has shown promise in modulating neurotransmitter systems, potentially leading to novel antidepressants .
- Kinase Inhibition : Some derivatives of pyrazole are known to inhibit specific kinases involved in cancer progression, such as MET kinase. This inhibition can lead to reduced tumor growth and metastasis, highlighting the potential of this compound in targeted cancer therapies .
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .
- Sensor Development : The electronic properties of thiophene-containing compounds make them suitable for use in sensors and electronic devices. Research has explored their application in organic semiconductors and photovoltaic cells due to their ability to conduct electricity when doped appropriately .
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that pyrazole derivatives exhibited selective cytotoxicity against various cancer cell lines (e.g., H460, A549). The mechanism involved the induction of apoptosis through mitochondrial pathways . This supports the potential use of similar compounds in developing new anticancer therapies.
Case Study 2: Anti-inflammatory Properties
Research highlighted in MDPI showed that compounds with a pyrazole structure could significantly reduce levels of inflammatory markers in animal models of arthritis. This suggests their viability as therapeutic agents for chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Piperazine Moieties
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structure: Features a pyrazole linked to a piperazine via a butanone chain, with a trifluoromethylphenyl substituent on the piperazine.
- Key Differences: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the thiophene in the target compound. The butanone linker may increase conformational flexibility.
- Activity : Piperazine derivatives with trifluoromethyl groups are often investigated for CNS applications due to improved blood-brain barrier penetration .
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
- Structure : Replaces the pyrazole-thiophene system with a thiazole ring.
- Activity : Thiazole-piperazine hybrids are explored for antimicrobial and neurological applications. The hydrochloride salt (MW 233.76) has higher solubility than the free base (MW 197.3) .
2-(1-(2-Fluoroethyl)-3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Pyrazole-Thiophene Hybrids Without Piperazine
(Z)-2-{[1-Phenyl-3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones
- Structure: Incorporates a benzofuranone moiety instead of piperazine.
- Key Differences: The benzofuranone group introduces planar aromaticity, favoring π-π stacking interactions.
- Activity : Demonstrates antimicrobial activity, with halogen substituents (e.g., chloro) enhancing potency .
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
- Structure : Replaces the piperazine-methyl group with a formyl substituent.
- Key Differences : The aldehyde group allows for further derivatization (e.g., hydrazone formation).
- Activity : Exhibits antibacterial activity comparable to streptomycin, particularly with halogen substituents .
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring substituted with thiophene can be synthesized via condensation reactions involving hydrazines and β-keto compounds or related intermediates. For example, condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with suitable amines is a common approach.
Example of a Detailed Synthetic Procedure
While no direct industrial-scale procedure for this exact compound was found, related pyrazolyl-piperazine derivatives provide a guide. For instance, the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves:
- Cyclization of a precursor in the presence of reagents like Lawesson’s reagent to form the pyrazole ring.
- Deprotection steps to reveal the free piperazine derivative.
- Purification by crystallization involving washing with toluene and drying under controlled temperatures.
This approach avoids toxic solvents like pyridine and uses environmentally safer alternatives.
Data Table Summarizing Key Preparation Parameters
Research Findings and Challenges
- The synthesis of pyrazole derivatives with thiophene substituents is well-documented, but the direct attachment to piperazine via a methylene linker requires careful control to avoid side reactions.
- Avoidance of toxic solvents such as pyridine is preferred for industrial scalability.
- High yields (up to 90%) are achievable when condensation and cyclization steps are optimized.
- Purification steps involving temperature-controlled crystallization improve product quality and stability.
Q & A
Q. What are the standard synthetic routes for preparing 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine?
A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example:
- Step 1 : React a piperazine derivative (e.g., 1-(2-fluorobenzyl)piperazine) with propargyl bromide in DMF/K₂CO₃ to introduce an alkyne group .
- Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives to form triazole intermediates .
- Step 3 : Modify the pyrazole-thiophene core via Suzuki coupling or lithiation-trapping for regioselective functionalization .
Key Considerations : Monitor reactions via TLC (hexane:ethyl acetate gradients) and purify using silica gel chromatography .
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine methylene protons at δ 3.4–4.1 ppm) .
- LC/MS : Confirm molecular weight (e.g., [M+H]+ peaks via electrospray ionization) and purity (>95%) .
- X-ray Crystallography : Resolve stereochemistry for enantiopure derivatives synthesized via asymmetric lithiation with (-)-sparteine .
Q. What computational methods are used to predict its bioactivity?
- Molecular Docking : Dock the compound into target proteins (e.g., phosphoglycerate dehydrogenase) using AutoDock Vina to assess binding affinity and pose .
- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. pyridine) with anticancer activity using CoMFA or machine learning .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
- Catalyst Selection : Use (-)-sparteine or its surrogates for asymmetric lithiation, achieving >90% enantiomeric excess (ee) in α-substituted piperazines .
- Electrophile Optimization : Sterically hindered electrophiles (e.g., trifluoromethyl pyridines) reduce ring fragmentation during lithiation .
- Reaction Monitoring : Employ in situ IR spectroscopy to track lithiation progress and minimize side reactions .
Q. How should researchers resolve contradictions in biological activity data?
- Case Example : If cytotoxicity assays show variability, validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .
- Structural Confirmation : Recheck NMR assignments to rule out regioisomer contamination (e.g., thiophene vs. furan substitution) .
- Dose-Response Curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to account for assay noise .
Q. What are the key differences between in vitro and in vivo pharmacological profiling?
- In Vitro : Screen for kinase inhibition (e.g., PHGDH) at 1–10 μM doses in cell lines (e.g., HCT116 colon cancer) .
- In Vivo : Adjust dosing for bioavailability (e.g., 10–50 mg/kg in murine models) and monitor metabolites via LC-MS/MS .
Critical Parameter : Address poor solubility (log P >3) using PEG-based formulations .
Q. What strategies improve metabolic stability in preclinical studies?
- Structural Modifications : Replace labile groups (e.g., ester linkages) with amides or heterocycles .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track hepatic clearance in microsomal assays .
Best Practices for Handling
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Storage : Keep at -20°C under argon to prevent oxidation of the thiophene moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
